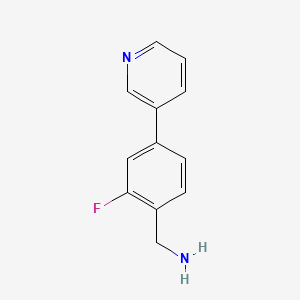
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
Vue d'ensemble
Description
“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1214371-43-3 . It has a molecular weight of 202.23 . The compound is stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a powder that is stored at 4°C . It has a molecular weight of 202.23 .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
- Synthesis of Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photophysical Properties and Sensing Applications
- Tri-(2-picolyl)amine-modificated Triarylborane for Anion Sensing : A functionalized triarylborane derivative demonstrated the ability to distinguish between cyanide and fluoride anions in aqueous solution through fluorescence responses, indicating potential applications in anion sensing and discrimination (Zhang et al., 2019).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes featuring derivatives of (2-pyridinyl)methanamine displayed unprecedented photocytotoxicity under red light and showed potential for cellular imaging and cancer therapy (Basu et al., 2014).
Chemical Synthesis and Structural Studies
- Synthesis of Heterocyclic Schiff Bases : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. These compounds, through their structural variety, have potential applications in medicinal chemistry (Pandey & Srivastava, 2011).
Metal Complexation and Catalysis
- Nickel(II) Complexes as Catalysts : Ni(II) complexes derived from fluorinated tripodal ligands, including (6-fluoropyridin-2-yl)methanamine derivatives, were synthesized and characterized. These complexes catalyze the oxidation of alkanes and O-arylation of phenols, showing the influence of fluoro substitution on catalytic activity (Kerbib et al., 2020).
Fluorescent pH Sensors
- Triphenylamine Derivatives for pH Sensing : A study on triphenylamine derivatives, functionalized with various groups including pyridinyl, demonstrated pH-dependent absorptions and emissions. These findings suggest their potential as fluorescent pH sensors (Hu et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(2-fluoro-4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZMHBVNFMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)
![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
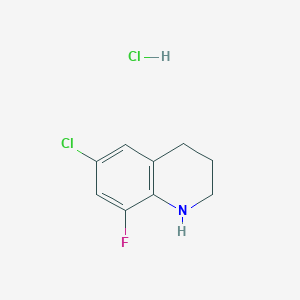
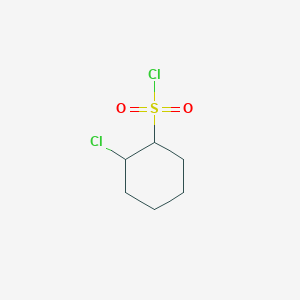

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)
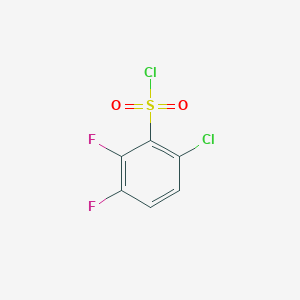
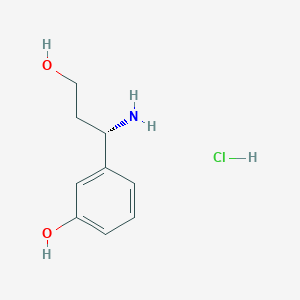
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
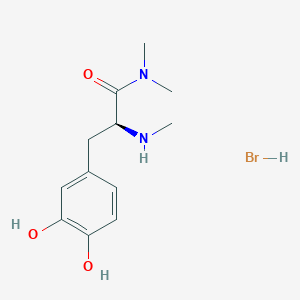
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)